(Z)-beta-Ocimene

Descripción general

Descripción

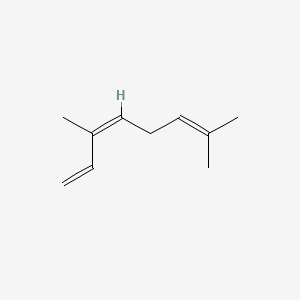

(Z)-beta-Ocimene, also known as beta-cis-ocimene or cis-beta -ocimene, belongs to the class of organic compounds known as acyclic monoterpenoids. These are monoterpenes that do not contain a cycle. Thus, this compound is considered to be an isoprenoid lipid molecule this compound is considered to be a practically insoluble (in water) and relatively neutral molecule this compound has been primarily detected in saliva. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm this compound exists in all eukaryotes, ranging from yeast to humans this compound is a sweet, citrus, and floral tasting compound that can be found in a number of food items such as star anise, parsley, orange mint, and dill. This makes this compound a potential biomarker for the consumption of these food products.

This compound is a beta-ocimene that consists of octa-1,3,6-triene bearing two methyl substituents at positions 3 and 7 (the 3Z-isomer). It has a role as a plant metabolite.

Actividad Biológica

(Z)-beta-Ocimene is a monoterpene that has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Composition

This compound is often found in the essential oils of various plants. Its concentration can vary significantly depending on the plant species and environmental conditions. For instance, in the essential oil of Ferulago carduchorum, this compound constituted 43.3% of the total composition, making it a major component alongside other terpenes like α-pinene and bornyl acetate .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound:

- Inhibition of Fungal Growth : In vitro tests indicated that this compound exhibits notable antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 2340 μg/ml .

- Effect on Bacterial Strains : The essential oils containing this compound have shown antibacterial effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, a study reported an antibacterial activity with significant inhibition zones against Staphylococcus aureus and Escherichia coli when tested in concentrations ranging from 100 to 1000 μg/ml .

Antioxidant Activity

This compound also exhibits antioxidant properties:

- DPPH Radical Scavenging : The essential oils containing this compound were tested for their ability to scavenge DPPH radicals, showing promising results. The antioxidant activity was measured using various assays, revealing that this compound contributes significantly to the overall antioxidant capacity of the essential oils .

- Enzymatic Activity : The presence of this compound in essential oils has been linked to increased activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which play critical roles in cellular defense mechanisms against oxidative stress .

Cytotoxicity

The cytotoxic effects of this compound have been explored in various cancer cell lines:

- Cell Line Studies : In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), this compound displayed significant cytotoxicity with IC50 values lower than 2 μg/ml, indicating its potential as an anticancer agent .

- Mechanisms of Action : The mechanisms underlying its cytotoxic effects may involve apoptosis induction and inhibition of cell proliferation pathways, although further research is needed to elucidate these mechanisms fully.

Case Studies

- Prangos ferulacea : A study on the essential oils from Prangos ferulacea revealed that they contained high levels of this compound and demonstrated moderate antimicrobial activity. The oils were effective against various pathogens and showed strong antioxidant properties, suggesting their potential use in pharmaceutical applications .

- Ferulago carduchorum : Another study highlighted that essential oils rich in this compound not only inhibited microbial growth but also had significant effects on enzymatic activities related to oxidative stress management .

Aplicaciones Científicas De Investigación

Agricultural Applications

1.1 Pest Management

(Z)-beta-Ocimene plays a crucial role in enhancing plant defense mechanisms against pests. Studies have shown that when plants such as Chinese cabbage are treated with this compound, there is a notable inhibition of the growth and reproduction of the aphid species Myzus persicae. The treatment not only increased the expression of salicylic acid and jasmonic acid marker genes but also elevated the levels of detoxifying enzymes in the aphids, indicating an adaptive response to the plant's defense mechanisms .

1.2 Attraction of Beneficial Insects

The compound has been found to attract beneficial insects such as parasitoids and predators, which can aid in biological pest control. For instance, female Aphidius ervi, a parasitoid of aphids, showed a preference for plants emitting this compound . This attraction can be leveraged in integrated pest management systems to enhance crop protection naturally.

1.3 Induction of Plant Defense Responses

This compound is involved in activating various signaling pathways that constitute the hormonal backbone of plant defense responses. This includes pathways mediated by salicylic acid, jasmonic acid, and ethylene, which collectively influence plant-insect interactions . The ability of this compound to trigger these responses makes it a valuable tool for improving crop resilience against herbivory.

Food Preservation

2.1 Antimicrobial Properties

This compound exhibits antimicrobial properties that can be harnessed for food preservation. Research indicates that compounds derived from essential oils containing this compound can inhibit the growth of foodborne pathogens such as Salmonella spp., Escherichia coli, and Listeria monocytogenes . This antimicrobial activity is critical in developing natural preservatives that can replace synthetic additives, addressing consumer concerns about food safety and health.

2.2 Edible Coatings

The use of this compound in edible coatings has been explored as a means to enhance food safety. These coatings can effectively prevent microbial proliferation on food surfaces, thereby extending shelf life and maintaining quality .

Pharmacological Applications

3.1 Antinociceptive Activity

Recent studies have highlighted the potential analgesic properties of this compound when isolated from certain plant essential oils. For example, essential oils from Ocimum gratissimum have demonstrated antinociceptive effects in animal models, suggesting that this compound may contribute to pain relief mechanisms . This opens avenues for further research into its use as a natural pain management agent.

3.2 Health Benefits

Beyond its antimicrobial properties, this compound is being investigated for various health benefits, including anti-inflammatory and antioxidant effects. Its role in enhancing immune responses has also garnered interest in the context of complementary therapies for various ailments .

Summary Table: Applications of this compound

Propiedades

IUPAC Name |

(3Z)-3,7-dimethylocta-1,3,6-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPKGUQCSIINRJ-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC/C=C(/C)\C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052018 | |

| Record name | (Z)-3,7-Dimethylocta-1,3,6,-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | cis-Ocimene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

177.00 °C. @ 760.00 mm Hg | |

| Record name | cis-Ocimene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3338-55-4 | |

| Record name | (Z)-β-Ocimene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3338-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Ocimene, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003338554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-3,7-Dimethylocta-1,3,6,-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-OCIMENE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/472UVP4R7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-Ocimene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030088 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.